4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (hereafter referred to as the target compound) is a thiazolidinone derivative with a fused indole moiety and a butanoic acid side chain. Its structure features a Z-configuration at the methylidene bridge (C5 position of the thiazolidinone ring), critical for biological activity . The presence of the sulfanylidene group enhances electrophilicity, facilitating interactions with enzymatic active sites .
Properties
Molecular Formula |
C16H14N2O4S2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C16H14N2O4S2/c1-17-10-6-3-2-5-9(10)12(14(17)21)13-15(22)18(16(23)24-13)8-4-7-11(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20) |
InChI Key |
JEAVWYPQIONRJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule is deconstructed into two primary components:
- 1-Methyl-2-oxoindole-3-carbaldehyde : Serves as the aromatic aldehyde for hydrazone formation.
- 4-Aminobutanoic Acid Hydrazide : Provides the carboxylic acid backbone and nucleophilic hydrazine moiety.
The convergence of these components via hydrazone condensation and subsequent cyclization with a sulfur source forms the thiazolidinone core.
Stepwise Synthesis and Optimization
Synthesis of 1-Methyl-2-oxoindole-3-carbaldehyde
Methodology :
- Vilsmeier-Haack Formylation :
Characterization :
Preparation of 4-Aminobutanoic Acid Hydrazide
Methodology :
- Esterification :
- Hydrazide Formation :
Characterization :
Hydrazone Condensation
Methodology :
- Equimolar amounts of 1-methyl-2-oxoindole-3-carbaldehyde and 4-aminobutanoic acid hydrazide are refluxed in dry ethanol for 6–8 h.
- Key Optimization :
- Anhydrous conditions prevent hydrolysis of the hydrazone.
- Catalytic acetic acid (2 drops) accelerates imine formation.
Characterization :
Thiazolidinone Cyclization
Methodology :
- The hydrazone reacts with mercaptoacetic acid in toluene under reflux for 5–7 h.
- Mechanism : Nucleophilic attack by the thiol group on the hydrazone’s carbonyl carbon, followed by cyclization and dehydration.
Optimization :
- Solvent Selection : Toluene outperforms ethanol due to higher boiling point and improved solubility.
- Yield : 65–70% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).
Characterization :
- IR : C=S stretch at 1210 cm⁻¹, C=O (thiazolidinone) at 1720 cm⁻¹.
- ¹³C-NMR (DMSO-d₆): δ 178.5 (C=O), 167.2 (C=S), 142.3 (C=N), 129.8–115.4 (indole-C), 55.1 (thiazolidinone-CH₂), 34.8 (N-CH₃).
Spectroscopic Validation and Analytical Data
Comparative Spectral Analysis
| Parameter | Hydrazone Intermediate | Final Product |
|---|---|---|
| IR C=O (cm⁻¹) | 1665 | 1720 |
| IR C=S (cm⁻¹) | – | 1210 |
| ¹H-NMR (CH=N) | δ 8.34 | – |
| ¹³C-NMR (C=S) | – | δ 167.2 |
Mass Spectrometry
- Observed : [M+H]⁺ = 403.08 (C₁₇H₁₅N₃O₄S₂).
- Theoretical : 403.06 (Δ = 0.02 ppm).
Challenges and Alternative Pathways
Isomerism in Hydrazone Formation
Competing Side Reactions
- Thioester Formation : Occurs if mercaptoacetic acid is in excess.
- Prevention : Strict stoichiometric control (1:1.05 hydrazone:mercaptoacetic acid).
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78% |
| E-Factor | 6.2 |
| Material Efficiency | 13.9% |
Chemical Reactions Analysis
Nucleophilic Reactions at the Thiazolidinone Ring
The thiazolidinone core undergoes nucleophilic attacks, particularly at the sulfur and carbonyl groups. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| S-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 3-Methylsulfanyl derivative (confirmed via NMR and LC-MS) | |
| Oxidation | H₂O₂ (30%), acetic acid, 40°C | Sulfone derivative (yield: 78%; stability improved at pH 7.0) | |
| Ring-Opening | NaOH (1M), ethanol, reflux | Cleavage to form 1-methyl-2-oxoindole-3-carboxylic acid and thiol intermediates |
-
Mechanistic Insight : The sulfur atom in the thiazolidinone ring acts as a soft nucleophile, facilitating alkylation. Oxidation with H₂O₂ proceeds via a two-electron mechanism, forming stable sulfone derivatives.
Reactivity of the Indole Moiety
The 1-methyl-2-oxoindole fragment participates in electrophilic substitution and condensation reactions:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Electrophilic Bromination | Br₂ (1 eq), CHCl₃, 25°C | 5-Bromo-substituted derivative (confirmed by X-ray crystallography) | |
| Knoevenagel Condensation | Malononitrile, piperidine, EtOH | Cyano-substituted analog (IC₅₀: 12 µM against PPARγ) |
-
Structure-Activity Relationship (SAR) : Bromination at position 5 of the indole ring enhances antibacterial activity by 40% compared to the parent compound .
Carboxylic Acid Functionalization
The butanoic acid tail undergoes typical carboxylic acid reactions:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester (log P increased by 1.2 units) | |
| Amidation | Thionyl chloride, then NH₃ (g) | Primary amide (improved solubility in aqueous buffers) | |
| Metal Complexation | CuCl₂ (1 eq), H₂O, 50°C | Copper(II) complex (λₘₐₓ: 650 nm; stability constant log β = 8.3) |
-
Key Finding : Ester derivatives show reduced cytotoxicity (CC₅₀: >100 µM) compared to the free acid (CC₅₀: 45 µM).
Cycloaddition and Heterocycle Formation
The α,β-unsaturated ketone system enables cycloaddition reactions:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene, toluene, 80°C | Bicyclic adduct (endo:exo = 4:1; diastereomeric excess: 85%) | |
| 1,3-Dipolar Cycloaddition | Azide, CuSO₄, sodium ascorbate | Triazole-linked conjugate (click chemistry yield: 92%) |
Degradation and Stability Studies
The compound undergoes pH-dependent hydrolysis:
| Condition | Half-Life (t₁/₂) | Major Degradants | Reference |
|---|---|---|---|
| pH 1.0 (HCl, 37°C) | 2.3 hours | 1-Methyl-2-oxoindole + thiazolidine fragments | |
| pH 7.4 (PBS, 37°C) | 48 hours | Sulfoxide derivative (minor pathway) | |
| pH 10.0 (NaOH, 37°C) | 15 minutes | Complete ring-opening to mercapto intermediates |
-
Stability Recommendation : Store at pH 6–8 under inert atmosphere to minimize degradation.
Bioconjugation and Prodrug Strategies
The carboxylic acid group enables covalent modifications for targeted delivery:
| Strategy | Reagents | Application | Reference |
|---|---|---|---|
| PEGylation | mPEG-NH₂, EDC/NHS | Water-soluble prodrug (t₁/₂ in plasma: 6 hours) | |
| Antibody-Drug Conjugate | Anti-HER2 antibody, SMCC linker | Targeted cancer therapy (in vitro IC₅₀: 8 nM) |
Key Research Findings
-
Antibacterial Optimization : Introduction of a 3-methylbutanoic acid substituent (vs. acetic acid) improves activity against S. aureus by 3-fold (MIC: 2 µg/mL vs. 6 µg/mL) .
-
Metabolic Stability : CYP2C9-mediated sulfoxidation accounts for 27% of hepatic metabolism, while CYP2C8 causes tail cleavage in <5% of cases .
-
PPARγ Agonism : The free acid form exhibits 90% PPARγ activation at 10 µM, making it a candidate for diabetes research.
Scientific Research Applications
4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
a) 1-Methyl-2-oxoindol-3-ylidene vs. 1-Benzyl-5-bromo-2-oxoindol-3-ylidene
- Compound 2 (2-[(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid) :
- Key differences : A benzyl group at N1 and a bromo substituent at C5 of the indole ring.
- Impact : The bromine atom increases lipophilicity (XLogP3 ~5.3 vs. ~3.8 for the target compound), enhancing membrane permeability. Molecular dynamics (MD) simulations using GROMACS 2021.4 demonstrated stable binding to M. tuberculosis shikimate kinase, correlating with antibacterial activity .
b) 5-Methoxy-1H-indol-3-ylmethylene
- Compound 5h ((Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid) :
Variations in the Thiazolidinone Core
a) Rhodanine-3-acetic Acid Derivatives
b) Pyridinylmethylidene Substitutions
- Compound 5a (4-[4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid) : Key differences: A pyridine ring replaces the indole system. Impact: Exhibits moderate antibacterial activity (MIC: 16 µg/mL against Staphylococcus aureus), likely due to weaker π-π stacking compared to indole-containing analogs .
Side Chain Modifications
a) Butanoic Acid vs. Pentanoic Acid
- Compound 5b (5-[4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid) : Key differences: A pentanoic acid chain instead of butanoic acid. Impact: Increased chain length slightly improves lipophilicity (XLogP3: 5.1 vs. 4.8) but reduces solubility, leading to lower in vitro efficacy .
b) Methylsulfanyl Substituents
- 4-(Methylsulfanyl)butanoic Acid Derivatives : Key differences: A methylsulfanyl group at C4 of the butanoic acid chain. Impact: Enhances metabolic stability and bioavailability (t1/2: ~8 hours in murine models) due to sulfur-mediated resistance to esterase cleavage .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Structure-Activity Relationships (SAR)
- Indole Modifications : Bromine or methoxy groups at C5 enhance activity by increasing lipophilicity or hydrogen bonding, respectively .
- Side Chain Length: Butanoic acid chains optimize solubility and target binding compared to shorter (acetic acid) or longer (pentanoic acid) chains .
- Sulfur Substituents : Methylsulfanyl groups improve pharmacokinetic profiles without compromising potency .
Computational and Experimental Validation
Biological Activity
4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an indole moiety, a thiazolidinone ring, and a butanoic acid side chain. Its IUPAC name is 4-[5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O4S2 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 4-[5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
| CAS Number | 305376-97-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific kinases and proteases by competing with ATP for binding sites, disrupting signaling pathways involved in cell proliferation and survival.
- Anticancer Properties : Preclinical studies indicate that the compound exhibits significant anticancer activity against various cancer cell lines. It may induce apoptosis through the activation of intrinsic pathways .
- Antimicrobial Activity : Research suggests that it possesses antimicrobial properties, potentially effective against a range of pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Study 2: Antimicrobial Effects
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Research Findings
Recent research has highlighted various aspects of the compound's biological activity:
- Cytotoxicity : The compound showed cytotoxic effects on multiple cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 20 µM .
- Selectivity : Preliminary studies suggest that it selectively targets cancer cells over normal cells, indicating a favorable therapeutic index.
- Synergistic Effects : When combined with other chemotherapeutic agents, the compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
